molecular formula C11H15BrClNO2 B3366309 ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 1354940-98-9

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B3366309
CAS No.: 1354940-98-9
M. Wt: 308.60
InChI Key: XHINNSPOAIKUHT-PPHPATTJSA-N
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Description

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1354940-98-9) is a chiral organic compound with the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . It features a stereospecific (3S)-configuration at the amino-bearing carbon, a 4-bromophenyl substituent, and an ethyl ester group protonated as a hydrochloride salt. This compound is classified as a "research-use-only" (RUO) material, primarily utilized in pharmaceutical and agrochemical research for synthesizing enantiomerically pure intermediates .

Key structural attributes include:

  • Chiral center: The (3S)-configuration ensures stereoselectivity in synthetic applications.
  • Electron-withdrawing bromine: Enhances stability and influences reactivity in cross-coupling reactions.
  • Hydrochloride salt: Improves solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINNSPOAIKUHT-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-98-9
Record name Benzenepropanoic acid, β-amino-4-bromo-, ethyl ester, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ethyl 3-(4-bromophenyl)propanoate.

    Amination: The ethyl 3-(4-bromophenyl)propanoate is then subjected to amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under suitable reaction conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (3S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of 3-amino-3-(4-bromophenyl)propanoic acid.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate exhibits biological activity primarily attributed to its structural components. It has been studied for its potential effects on neurotransmitter systems, particularly regarding glutamate receptors. The presence of the bromophenyl group may enhance its interaction with specific biological targets, suggesting potential therapeutic applications in treating neurological disorders .

Potential Therapeutic Applications

  • Neurological Disorders : Research indicates that compounds similar to ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate may modulate neuropharmacological activities, which could be beneficial in developing treatments for conditions such as epilepsy or depression.
  • Drug Development : The compound's unique structure positions it as a candidate for drug development aimed at targeting specific biological pathways, particularly in pharmacology and medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate:

  • Study on Neurotransmitter Modulation : A study indicated that this compound could influence glutamate receptor activity, providing insights into its role in neurotransmission and potential applications in treating neurodegenerative diseases.
  • Comparative Analysis with Similar Compounds :
Compound NameActivityNotes
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoatePotential enzyme modulatorInvestigated for drug development
Methyl 3-amino-4-(4-bromophenyl)propanoateAnti-inflammatory propertiesSimilar structural features
Other brominated amino acidsEnhanced biological activityOften exhibit improved interaction due to halogen substituents

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues differing in substituents, stereochemistry, or ester groups. Data are compiled from supplier catalogs and chemical databases.

Table 1: Structural and Commercial Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Differences Supplier Status
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride 1354940-98-9 C₁₅H₂₀BrClNO₃ 358.23 Bromophenyl, ethyl ester Reference compound Discontinued
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride 952729-65-6 C₁₀H₁₁BrClNO₂ 294.58 Bromophenyl, methyl ester Smaller ester group; lower molecular weight Available (CymitQuimica)
Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride N/A C₁₃H₁₈ClNO₂ 255.74 Ethylphenyl , ethyl ester Bromine replaced with ethyl; reduced halogen interactions Available (CymitQuimica)
Methyl (3S)-3-amino-3-(4-chloro-2-pyridyl)propanoate N/A C₉H₁₀ClN₂O₂ 230.65 Chloropyridyl , methyl ester Heterocyclic substituent; altered electronic properties Research-grade
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride N/A C₁₆H₂₅ClNO₄ 331.83 Isobutoxy-methoxyphenyl , ethyl ester Bulky alkoxy groups; increased steric hindrance Limited availability

Substituent-Driven Differences

Halogen Variations
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in crystallography compared to chlorine . However, chlorine analogues (e.g., methyl (3S)-3-amino-3-(4-chloro-2-pyridyl)propanoate) are more reactive in nucleophilic substitutions due to lower steric demand.
Ester Group Modifications
  • Ethyl vs. Methyl Esters : Ethyl esters generally confer higher lipophilicity, enhancing membrane permeability. Methyl esters, as in the 294.58 g/mol analogue, are more compact and may improve aqueous solubility .
Aromatic Ring Modifications
  • Bromophenyl vs. Ethylphenyl: The ethylphenyl variant lacks halogen-mediated reactivity but offers a hydrophobic moiety suitable for targeting non-polar enzyme pockets .
  • Heterocyclic vs. Benzene Rings : Pyridyl substituents (e.g., in ) introduce basic nitrogen atoms, altering hydrogen-bonding capabilities and bioavailability.

Stereochemical Considerations

The (3S)-configuration is critical for enantioselective synthesis. For example, methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride (CAS: 1245606-68-1) shares the same stereochemistry but features a naphthyl group, which enhances aromatic stacking interactions . No evidence was found for (3R)-isomers of the target compound, suggesting a research focus on the (3S)-enantiomer.

Commercial and Research Status

  • Discontinuation : The target compound and its ethyl ester variants (e.g., Ref: 10-F675814) are discontinued, likely due to niche demand or synthetic challenges .
  • Methyl Ester Availability : Methyl derivatives remain available, possibly due to broader applicability in medicinal chemistry .

Biological Activity

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15BrClNO2C_{11}H_{15}BrClNO_2 and a molecular weight of approximately 308.6 g/mol. The compound features an ethyl ester group, an amino group, and a bromophenyl substituent, which contribute to its biological properties. The presence of a chiral center at the carbon adjacent to the amino group indicates that it exists in stereoisomeric forms, with the (3S) configuration being particularly relevant for its biological activity .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly glutamate receptors. The amino group can form hydrogen bonds with active sites on proteins, while the bromophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target receptors. These interactions may modulate neurotransmitter release and receptor activation, influencing various neuropharmacological effects.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. It may act as a modulator of excitatory neurotransmission, impacting conditions such as anxiety and depression.
  • Potential Therapeutic Applications : Due to its structural similarity to other biologically active compounds, it is being investigated for potential therapeutic applications in treating neurological disorders. Its ability to interact with specific receptors suggests it could serve as a lead compound for drug development targeting these conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
DL-3-Amino-3-(3-Bromophenyl)propionic acid117391-50-10.98
(S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl930769-56-50.98
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl1245606-63-60.89
DL-2-Amino-2-(4-bromophenyl)acetic acid71079-03-30.86

This table illustrates that while there are several structurally similar compounds, the specific stereochemistry and substitution pattern of this compound may influence its unique biological activity compared to these analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental models:

  • Neuropharmacological Studies : In vitro studies have shown that this compound can enhance glutamate receptor activity, leading to increased neuronal excitability in cultured neurons. This suggests potential applications in enhancing cognitive functions or treating neurodegenerative diseases.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines. Further investigation is warranted to explore its mechanisms and efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, and how is chirality maintained during synthesis?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to ensure the (3S)-configuration. For example, enantiopure precursors like (R)- or (S)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride ( ) can serve as intermediates. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are used to stabilize the amine during esterification. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms stereochemistry, while polarimetry or chiral HPLC ( ) validates enantiomeric purity. X-ray crystallography (using SHELXL for refinement, ) may resolve ambiguous stereochemistry.

Q. What solvents and conditions are optimal for dissolving this compound, and how does solubility impact experimental design?

  • Methodological Answer : The compound is soluble in dimethyl sulfoxide (DMSO) ( ), making it suitable for in vitro assays. For aqueous buffers, partial solubility can be achieved via sonication or co-solvents (e.g., ethanol/water mixtures). Solubility profiles should be empirically determined using UV-Vis spectroscopy or HPLC ( ). Poor solubility may necessitate prodrug strategies or salt-form optimization (e.g., hydrochloride salts, ).

Q. Which analytical techniques are critical for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (e.g., C18 columns, 210–254 nm) ( ).
  • Structure : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; IR spectroscopy for functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}).
  • Chirality : Chiral HPLC using polysaccharide-based columns ( ) or circular dichroism (CD) spectroscopy.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly regarding hydrogen bonding networks?

  • Methodological Answer : X-ray diffraction data refined via SHELXL ( ) can resolve ambiguities. For hydrogen bonding, ensure high-resolution data (<1.0 Å) and use restraints for thermal parameters. If twinning is observed (common in chiral crystals), SHELXL’s twin refinement tools (e.g., BASF parameter) should be applied. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects—validate with Hirshfeld surface analysis.

Q. What strategies mitigate chiral inversion or racemization during storage or reaction conditions?

  • Methodological Answer : Racemization risks increase under acidic/basic conditions or elevated temperatures. Storage at –20°C in inert atmospheres ( ) minimizes degradation. During synthesis, avoid protic solvents and use mild coupling agents (e.g., EDC/HOBt). Monitor enantiomeric stability via periodic chiral HPLC ( ). For sensitive applications (e.g., pharmacokinetics), deuterated analogs ( ) may improve metabolic stability.

Q. How do structural modifications (e.g., halogen substitution, ester vs. methyl ester) influence biological activity or binding affinity?

  • Methodological Answer : The 4-bromophenyl group enhances lipophilicity and π-stacking in target binding ( ). Replacing bromine with chlorine () or iodine ( ) alters steric and electronic profiles, which can be quantified via molecular docking or surface plasmon resonance (SPR). Ester-to-methyl ester conversion ( ) impacts metabolic stability; evaluate using liver microsome assays.

Q. What are the implications of chiral impurities in pharmacological studies, and how are they quantified?

  • Methodological Answer : Chiral impurities >0.1% can skew dose-response curves or off-target effects. Quantify via ultra-sensitive chiral LC-MS/MS with a limit of detection (LOD) <0.01% ( ). In vivo studies require enantiomer-specific pharmacokinetic profiling (e.g., chiral stationary phases in plasma analysis). Regulatory guidelines (ICH Q3A) mandate strict impurity reporting for preclinical candidates.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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